An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of N-(1-carbamothioylcyclopentyl)benzamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of N-(1-carbamothioylcyclopentyl)benzamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: N-(1-carbamothioylcyclopentyl)benzamide belongs to the versatile class of N-acyl thiourea derivatives, a scaffold of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential biological activities, grounded in the established knowledge of related compounds. The methodologies described herein are designed to be self-validating, offering researchers a robust framework for the synthesis, characterization, and evaluation of this and similar molecules.
Introduction: The Significance of the N-Acyl Thiourea Moiety
The N-acyl thiourea functionality is a privileged structural motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] These compounds are characterized by the presence of a thiourea group directly attached to a carbonyl, creating a unique electronic environment that facilitates a wide range of biological interactions. The inherent flexibility of the thiourea backbone allows for the synthesis of a vast library of derivatives with varied functionalities and properties.[1] The presence of both hard (oxygen) and soft (sulfur) donor atoms, along with two nitrogen atoms, makes N-acyl thioureas excellent ligands for metal chelation and enables them to participate in a variety of hydrogen bonding interactions, which are crucial for binding to biological targets.[2]
Derivatives of this class have demonstrated a broad spectrum of biological activities, including antimicrobial,[3][4] antiviral,[5] antitumor,[2] anti-inflammatory,[5][6] and insecticidal properties.[2] The biological potential of these compounds often stems from their ability to interact with key enzymes and receptors within biological pathways. For instance, some acyl thiourea derivatives have shown inhibitory activity against enzymes like urease and ribonucleotide reductase.[2]
This guide focuses specifically on N-(1-carbamothioylcyclopentyl)benzamide, a molecule that combines the N-acyl thiourea core with a cyclopentyl and a benzoyl moiety. The cyclopentyl group introduces a degree of conformational rigidity and lipophilicity that can influence its binding to target proteins and its pharmacokinetic properties. The benzamide portion provides a site for further functionalization and can also play a key role in receptor recognition.
Physicochemical Properties and Structural Elucidation
Table 1: Predicted Physicochemical Properties of N-(1-carbamothioylcyclopentyl)benzamide
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C13H16N2OS | Based on structural components. |
| Molecular Weight | 248.35 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Typical appearance of benzamide and thiourea derivatives.[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, acetone, and ethanol. | The benzamide and cyclopentyl groups increase lipophilicity, while the amide and thiourea moieties can participate in hydrogen bonding. Benzamide itself is slightly soluble in water but more so in organic solvents.[7][8] |
| Melting Point | Expected to be in the range of 130-200 °C. | Benzamide has a melting point of 127-130 °C.[7] The addition of the substituted cyclopentyl thiourea will likely increase the melting point due to increased molecular weight and potential for intermolecular hydrogen bonding. |
| pKa | The N-H protons of the thiourea and amide groups are weakly acidic. | The pKa of the N-H protons in amides is typically high, around 17 for the amide and the thiourea protons are also weakly acidic.[7] |
Structural Elucidation Workflow
The definitive characterization of N-(1-carbamothioylcyclopentyl)benzamide relies on a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of the target compound.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the key functional groups. Expected characteristic peaks would include: N-H stretching vibrations for the amide and thiourea groups (around 3300-3100 cm⁻¹), a strong C=O stretching vibration for the benzamide carbonyl (around 1650 cm⁻¹), and a C=S stretching vibration for the thiourea (around 1250 cm⁻¹).[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show distinct signals for the aromatic protons of the benzoyl group, the protons on the cyclopentyl ring, and the exchangeable N-H protons of the amide and thiourea groups.
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¹³C NMR: Would reveal the chemical shifts for the carbonyl carbon, the thiocarbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
Synthesis of N-(1-carbamothioylcyclopentyl)benzamide
The synthesis of N-(1-carbamothioylcyclopentyl)benzamide can be efficiently achieved through a multi-step process starting from readily available precursors. The key step involves the formation of an acyl isothiocyanate intermediate, which then reacts with 1-amino-1-cyanocyclopentane followed by hydrolysis of the nitrile. A more direct and elegant approach is a variation of the Passerini or Ugi multicomponent reactions. For a robust and reproducible laboratory-scale synthesis, the following two-step procedure is recommended.[2][3][5]
Synthetic Scheme
Caption: Proposed synthetic route for N-(1-carbamothioylcyclopentyl)benzamide.
Step-by-Step Experimental Protocol
Part A: Synthesis of Benzoyl Isothiocyanate (Intermediate)
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Reaction Setup: To a solution of ammonium thiocyanate (1.1 equivalents) in anhydrous acetone, add benzoyl chloride (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere. The use of anhydrous acetone is critical to prevent the hydrolysis of the acid chloride and the isothiocyanate intermediate.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: The resulting benzoyl isothiocyanate is typically used in the next step without further purification.
Part B: Synthesis of N-(1-carbamothioylcyclopentyl)benzamide
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Reaction: To the freshly prepared solution of benzoyl isothiocyanate in acetone, add a solution of 1-aminocyclopentanecarbonitrile (1.0 equivalent) in acetone dropwise.
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Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
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Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The crude N-(1-cyanocyclopentyl)-N'-benzoylthiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Hydrolysis: The purified intermediate is then subjected to acidic hydrolysis (e.g., concentrated HCl in ethanol) under reflux to convert the nitrile group to a primary amide.
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Purification: The final product, N-(1-carbamothioylcyclopentyl)benzamide, is isolated by filtration and purified by recrystallization to afford the pure compound.
Potential Biological Activities and Mechanism of Action
While the specific biological profile of N-(1-carbamothioylcyclopentyl)benzamide has not been reported, the extensive research on N-acyl thiourea and benzamide derivatives allows for informed predictions of its potential therapeutic applications.
Antimicrobial Activity
Many N-acyl thiourea derivatives exhibit significant antibacterial and antifungal properties.[3][4] The proposed mechanism often involves the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes in microbial metabolic pathways. The lipophilic nature of the cyclopentyl and benzoyl groups may enhance the compound's ability to penetrate microbial cell membranes.
Anti-inflammatory Activity
N-substituted benzamides and thiourea derivatives have been investigated for their anti-inflammatory effects.[5][6] The mechanism of action may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), or the modulation of inflammatory signaling pathways like NF-κB.[9]
Anticancer Potential
The benzamide moiety is present in several anticancer drugs, and some N-substituted benzamides have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[9][10] This involves the release of cytochrome c and the activation of caspases.[9][10] N-acyl thiourea derivatives have also demonstrated antitumor activity.[2] The combination of these two pharmacophores in N-(1-carbamothioylcyclopentyl)benzamide makes it a compelling candidate for anticancer drug discovery.
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